Piperidin-1-yl(pyridin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidin-1-yl(pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It features a piperidine ring and a pyridine ring connected via an acetonitrile group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Piperidin-1-yl(pyridin-2-yl)acetonitrile is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives have been found to exhibit a wide range of pharmacological activities . The mode of action of these compounds often involves interactions with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, influencing cellular processes .
Pharmacokinetics
Its molecular weight is 201.27 , which may influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have a wide range of effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-1-yl(pyridin-2-yl)acetonitrile typically involves the reaction of piperidine with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Piperidin-1-yl(pyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: It can be reduced using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted nitriles or amides.
Scientific Research Applications
Piperidin-1-yl(pyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used as a building block in organic synthesis.
Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties
Uniqueness
Piperidin-1-yl(pyridin-2-yl)acetonitrile is unique due to its combined piperidine and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications .
Properties
IUPAC Name |
2-piperidin-1-yl-2-pyridin-2-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-10-12(11-6-2-3-7-14-11)15-8-4-1-5-9-15/h2-3,6-7,12H,1,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQISXHFCNVLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C#N)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.